[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol
Description
[(2S,3S)-1-Boc-3-methyl-2-pyrrolidinyl]methanol is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl substituent at the C3 position, and a hydroxymethyl group at the C2 position. Its stereochemistry (2S,3S) renders it valuable in asymmetric synthesis, particularly in pharmaceutical intermediates and peptidomimetics. The Boc group enhances stability during synthetic workflows, while the hydroxymethyl group enables further functionalization.
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-12(9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUBEXOAVGKKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1CO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cis-tert-butyl 2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties and interactions with biological targets. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Pyrrolidine vs. Cyclopropane Core: The target compound’s pyrrolidine ring offers greater conformational flexibility compared to the strained cyclopropane in (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol, influencing reactivity in ring-opening reactions .
- Boc Protection: Unlike QE-9835, which incorporates the Boc group in an amino acid framework, the target compound’s Boc group stabilizes the pyrrolidine nitrogen, enabling selective deprotection under acidic conditions .
- Substituent Positioning: The hydroxymethyl group at C2 in the target compound contrasts with analogs like [1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl]methanol, where the hydroxymethyl is at C3.
Physicochemical Properties and Stability
- Solubility : The Boc group in the target compound enhances lipophilicity compared to polar analogs like 2-phenyl-3-butyn-2-ol, which contains a hydrophilic alkyne alcohol group .
- Stability : QE-9835’s Boc group remains stable under neutral conditions, similar to the target compound, but degrades in strong acids or bases, a trait critical for controlled deprotection in multi-step syntheses .
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